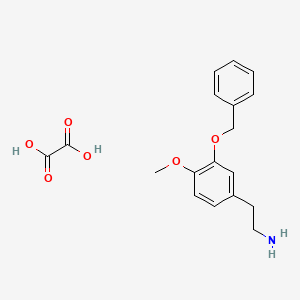
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The oxalate salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzaldehyde.
Reduction to Alcohol: The benzyloxy intermediate is then reduced using a reducing agent like sodium borohydride to yield 3-(benzyloxy)-4-methoxybenzyl alcohol.
Conversion to Ethanamine: The alcohol is then converted to the corresponding amine through a reaction with ethylamine under acidic conditions.
Formation of Oxalate Salt: Finally, the free base of 2-(3-(benzyloxy)-4-methoxyphenyl)ethan-1-amine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzoic acid.
Reduction: Formation of 3-(benzyloxy)-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethan-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxyphenethylamine: Lacks the benzyloxy group, affecting its pharmacological profile.
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanol: Contains a hydroxyl group instead of an amine, leading to different biological activity.
Uniqueness
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and biological properties. These functional groups influence its solubility, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;oxalic acid |
InChI |
InChI=1S/C16H19NO2.C2H2O4/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-8,11H,9-10,12,17H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
KHQRLRZCVTUMCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
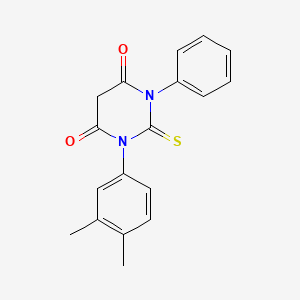

![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)


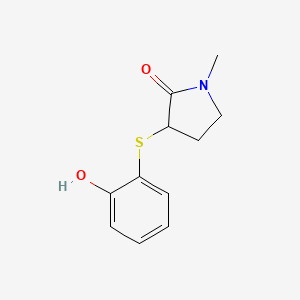

![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
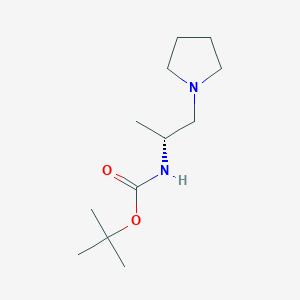
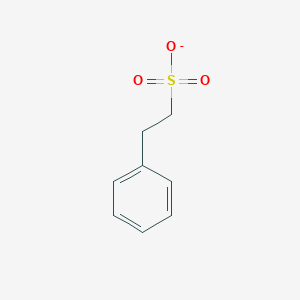
![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
